5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol
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Overview
Description
5,5’-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol is an organic compound characterized by the presence of two benzenetriol groups connected by an ethenediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol typically involves the reaction of 1,2,3-benzenetriol with an appropriate ethenediyl precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the ethenediyl bridge. Common solvents used in this synthesis include ethanol and methanol, which help in dissolving the reactants and maintaining the reaction environment.
Industrial Production Methods
On an industrial scale, the production of 5,5’-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5,5’-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.
Substitution: The hydroxyl groups in the benzenetriol moieties can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are used in substitution reactions, often in the presence of a base to deprotonate the hydroxyl groups.
Major Products
The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted benzenetriol compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5’-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases associated with oxidative damage.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism by which 5,5’-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol exerts its effects is primarily through its ability to donate electrons, thereby neutralizing free radicals and reducing oxidative stress. The molecular targets include various reactive oxygen species (ROS) and free radicals, which are neutralized through redox reactions facilitated by the compound’s hydroxyl groups.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzenetriol: A simpler analog with similar antioxidant properties but lacking the ethenediyl bridge.
1,4-Benzenediol: Another related compound with two hydroxyl groups, used in similar applications but with different reactivity due to its structure.
Uniqueness
5,5’-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol is unique due to the presence of the ethenediyl bridge, which enhances its stability and reactivity compared to simpler benzenetriol derivatives. This structural feature allows for more diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]benzene-1,2,3-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6/c15-9-3-7(4-10(16)13(9)19)1-2-8-5-11(17)14(20)12(18)6-8/h1-6,15-20H/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIXFZJBOJTTET-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=CC2=CC(=C(C(=C2)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)/C=C/C2=CC(=C(C(=C2)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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